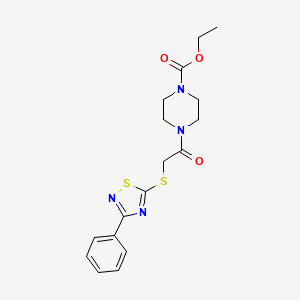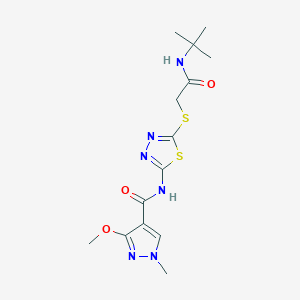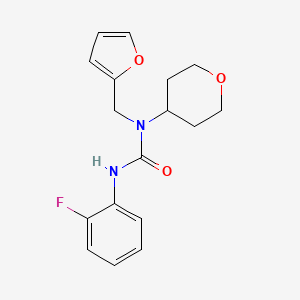
3-(2-fluorophenyl)-1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-fluorophenyl)-1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)urea is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of urea derivatives and has been found to exhibit promising biological activities. In
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Heterocyclic Compounds
Research on similar urea derivatives and heterocyclic compounds has led to advancements in synthesis methods and characterization of novel compounds. For instance, studies on the synthesis of furano and pyrano pyrimidinones highlight the use of diastereoselective three-component reactions, leveraging compounds similar in structure to the one for the creation of complex molecules with potential applications in pharmaceuticals and materials science (Ghorbani‐Vaghei et al., 2015).
Fluorination Techniques
Fluorination of heteroaromatic carboxylic acids, including methods that could potentially apply to the fluorophenyl group in the compound of interest, has been reported to enhance the properties of the molecules for further applications in drug development and organic electronics (Xi Yuan et al., 2017).
Interaction with Fluoride Ions
The interaction of similar fluorogenic ureas with fluoride ions, leading to a specific response mechanism, suggests potential applications in sensing technologies. Such interactions are crucial for developing sensors and diagnostic tools, where the specificity and sensitivity to particular ions or molecules are paramount (Amendola et al., 2013).
Antimicrobial and Antipsoriatic Effects
Studies on compounds with similar structures have explored their antimicrobial activity and potential antipsoriatic effects, indicating the relevance of these molecules in therapeutic applications. Such research underscores the importance of structural modifications, like fluorination, in enhancing biological activity and specificity (Hamed et al., 2020); (Guo-Bo Li et al., 2016).
Fluorophore Applications
Research into the photophysical behavior of related compounds in micellar solutions and their applications as fluorescent tags for carbohydrate analysis suggests the potential use of similar compounds in imaging and diagnostic applications. These studies demonstrate the versatility of heterocyclic compounds in various scientific fields, from materials science to biomedical imaging (Banerjee et al., 2008); (Cai et al., 2014).
Propiedades
IUPAC Name |
3-(2-fluorophenyl)-1-(furan-2-ylmethyl)-1-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3/c18-15-5-1-2-6-16(15)19-17(21)20(12-14-4-3-9-23-14)13-7-10-22-11-8-13/h1-6,9,13H,7-8,10-12H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBLPEYCONYJJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC2=CC=CO2)C(=O)NC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2392015.png)

![methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B2392017.png)
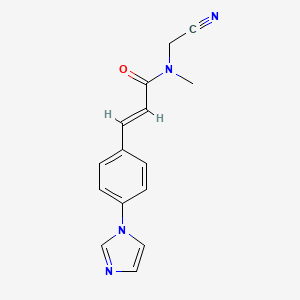
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2392019.png)
![Tert-butyl N-[[(1R,3S)-3-amino-1-fluorocyclopentyl]methyl]carbamate;hydrochloride](/img/structure/B2392021.png)
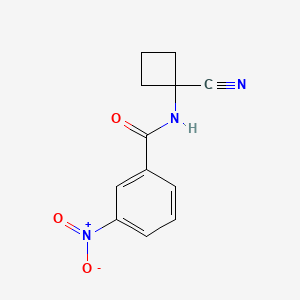
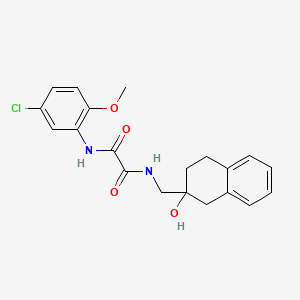
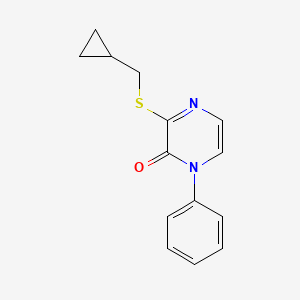
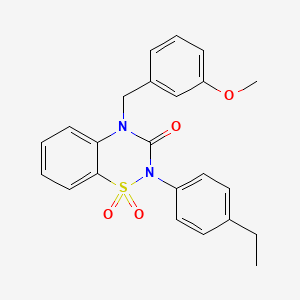
![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,3-oxazole-5-carboxylic acid](/img/structure/B2392035.png)
